molecular formula C20H11NO3 B12608828 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 918158-23-3

2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione

Cat. No.: B12608828
CAS No.: 918158-23-3
M. Wt: 313.3 g/mol
InChI Key: LCJDXJKQUGRHHL-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a heterocyclic compound that combines the structural features of benzoxazole and naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative, such as 2-nitrobenzoic acid, under acidic conditions.

    Cyclopenta[b]naphthalene Formation: The cyclopenta[b]naphthalene core can be constructed through a series of cyclization reactions involving naphthalene derivatives.

    Coupling Reaction: The final step involves coupling the benzoxazole ring with the cyclopenta[b]naphthalene core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common industrial methods include solvent catalytic synthesis and solid-phase synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to its combination of benzoxazole and naphthalene structures, which confer distinct photophysical properties and potential biological activities. Its versatility in various applications, from fluorescent probes to potential therapeutic agents, sets it apart from other similar compounds.

Properties

CAS No.

918158-23-3

Molecular Formula

C20H11NO3

Molecular Weight

313.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)cyclopenta[b]naphthalene-1,3-dione

InChI

InChI=1S/C20H11NO3/c22-18-13-9-11-5-1-2-6-12(11)10-14(13)19(23)17(18)20-21-15-7-3-4-8-16(15)24-20/h1-10,17H

InChI Key

LCJDXJKQUGRHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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